1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13237565
InChI: InChI=1S/C8H9F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5H2,12H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C8H9ClF3NO
Molecular Weight: 227.61 g/mol

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride

CAS No.:

Cat. No.: VC13237565

Molecular Formula: C8H9ClF3NO

Molecular Weight: 227.61 g/mol

* For research use only. Not for human or veterinary use.

1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride -

Specification

Molecular Formula C8H9ClF3NO
Molecular Weight 227.61 g/mol
IUPAC Name [3-(trifluoromethyl)phenyl]methoxyazanium;chloride
Standard InChI InChI=1S/C8H9F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5H2,12H3;1H/q+1;/p-1
Standard InChI Key URTGRJGZUXUCIS-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CO[NH3+].[Cl-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, [3-(trifluoromethyl)phenyl]methoxyazanium chloride, reflects its structural components:

  • A benzene ring with a trifluoromethyl group at the meta position.

  • A methoxyazanium group (-CH2_2O-NH3+_3^+) at the same benzene position, forming a quaternary ammonium salt with a chloride counterion .

The trifluoromethyl group enhances electronegativity and lipophilicity, while the aminooxy moiety enables participation in hydrogen bonding and nucleophilic reactions .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight227.61 g/mol
Melting Point160–170°C
Boiling Point231.9°C
SolubilityPolar solvents (e.g., DMSO)

The hydrochloride salt form improves stability and crystallinity, facilitating purification and handling.

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the -CF3_3 and aminooxy groups occupy specific positions on the benzene ring.

  • Byproduct Formation: Minimizing side reactions during quaternary ammonium salt formation .

Applications in Research

Pharmaceutical Development

The trifluoromethyl group is prized in drug design for its ability to enhance metabolic stability and membrane permeability . Potential applications include:

  • Antimicrobial Agents: The ammonium group may disrupt microbial cell membranes .

  • Prodrug Derivatives: The aminooxy moiety could serve as a bioreversible linker for targeted drug delivery.

Chemical Intermediate

The compound’s reactivity makes it a versatile building block for:

  • Cross-Coupling Reactions: Suzuki-Miyaura or Ullmann couplings to construct complex aromatics.

  • Oxime Formation: Reacting with carbonyl compounds to form oximes, useful in analytical chemistry.

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